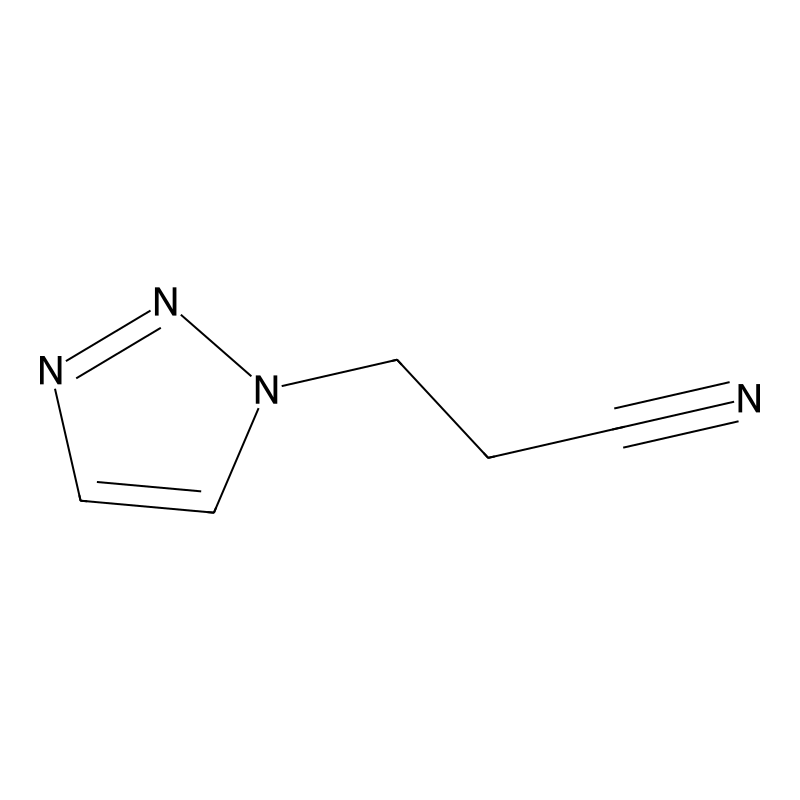

3-(1H-1,2,3-triazol-1-yl)propanenitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

-(1H-1,2,3-Triazol-1-yl)propanenitrile is a valuable building block in organic synthesis due to the presence of both a triazole ring and a nitrile functional group. The triazole ring offers diverse reactivity, allowing for various functionalization and coupling reactions. The nitrile group can be further transformed into different functionalities, such as amines, amides, or carboxylic acids, expanding its synthetic utility.

Studies have explored the use of 3-(1H-1,2,3-triazol-1-yl)propanenitrile in the synthesis of:

- Heterocyclic compounds: This includes the construction of new triazole-based scaffolds with potential applications in medicinal chemistry [].

- Functionalized molecules: The nitrile group can be converted into various functionalities like amines, leading to the synthesis of diverse molecules with potential applications in different fields [].

Medicinal Chemistry:

The combination of the triazole ring and the nitrile group in 3-(1H-1,2,3-triazol-1-yl)propanenitrile makes it an attractive candidate for exploring potential biological activities. Research has investigated its potential in:

- Antimicrobial activity: Studies have shown that 3-(1H-1,2,3-triazol-1-yl)propanenitrile derivatives exhibit promising activity against various bacterial and fungal strains [, ].

Material Science:

The unique properties of 3-(1H-1,2,3-triazol-1-yl)propanenitrile, including its thermal stability and potential for self-assembly, have led to its exploration in material science applications:

3-(1H-1,2,3-triazol-1-yl)propanenitrile has the molecular formula C5H6N4 and a molecular weight of approximately 122.13 g/mol . The compound features a triazole ring, which is a five-membered heterocyclic structure containing three nitrogen atoms. This specific arrangement contributes to its unique chemical properties and reactivity.

- Oxidation: The triazole ring can be oxidized to form different oxidation products, such as triazole N-oxides.

- Reduction: Reduction reactions may convert the nitrile group into an amine, altering its biological activity and reactivity.

- Substitution: The triazole ring can undergo substitution reactions where hydrogen atoms are replaced by other substituents, often facilitated by bases.

Common Reagents and Conditions- Oxidation Agents: Potassium permanganate and hydrogen peroxide are commonly used.

- Reducing Agents: Lithium aluminum hydride or catalytic hydrogenation can be employed.

- Substitution Electrophiles: Various electrophiles can be utilized for substitution reactions.

Research indicates that 3-(1H-1,2,3-triazol-1-yl)propanenitrile exhibits potential biological activities:

- Antimicrobial Properties: The compound has shown promise in inhibiting the growth of certain microorganisms.

- Anticancer Activity: Preliminary studies suggest it may have effects against cancer cells by targeting specific pathways or enzymes.

The mechanism of action involves interactions with molecular targets through hydrogen bonding and hydrophobic interactions with amino acids in proteins.

The synthesis of 3-(1H-1,2,3-triazol-1-yl)propanenitrile is often achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored for its efficiency and mild reaction conditions. The process typically involves:

- Reacting an azide with an alkyne in the presence of copper(I) ions.

- Forming the triazole ring through a cycloaddition reaction .

While specific industrial production methods are not extensively documented, the principles of click chemistry are widely applied for large-scale synthesis.

3-(1H-1,2,3-triazol-1-yl)propanenitrile has diverse applications:

- Pharmaceutical Development: It serves as a building block for synthesizing more complex molecules with potential therapeutic effects.

- Agrochemicals: The compound is explored for use in developing agricultural chemicals due to its biological activity.

- Material Science: It is utilized in creating materials with specific properties like corrosion inhibitors and dyes.

Studies on interaction mechanisms highlight how 3-(1H-1,2,3-triazol-1-yl)propanenitrile can form stable complexes with various biological targets. Its unique triazole structure allows it to engage effectively with proteins and enzymes, influencing their activity and potentially leading to therapeutic benefits.

Several compounds share structural similarities with 3-(1H-1,2,3-triazol-1-yl)propanenitrile. Notable examples include:

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| 3-(1H-1,2,4-triazol-1-yl)propanenitrile | Different triazole ring arrangement | Exhibits distinct reactivity patterns |

| 5-(4-methylphenyl)-4H-[1,2,3]triazole | Contains a phenyl group at a different position | Potentially different biological activities |

| 4-(triazolyl)benzaldehyde | A benzaldehyde functional group | Different applications in organic synthesis |

Uniqueness

The uniqueness of 3-(1H-1,2,3-triazol-1-yl)propanenitrile lies in its specific triazole ring arrangement which influences its reactivity and interaction with biological targets. This characteristic makes it particularly valuable in research and development across various scientific fields .

Thermodynamic Parameters (Melting Point, Boiling Point)

The thermodynamic characterization of 3-(1H-1,2,3-triazol-1-yl)propanenitrile presents significant challenges due to limited experimental data availability in the current literature. Despite extensive searches across multiple databases and research publications, specific melting point and boiling point values for this compound have not been experimentally determined or reported [1] [2] [3].

The absence of these fundamental thermal properties is not uncommon for specialized heterocyclic compounds, particularly those containing both triazole and nitrile functionalities. For comparative analysis, the parent 1H-1,2,3-triazole exhibits well-documented thermal properties with a melting point range of 23-25°C and a boiling point of 203°C [4]. However, the introduction of the propanenitrile substituent is expected to significantly modify these thermal characteristics.

Based on structural considerations and thermodynamic principles, the melting point of 3-(1H-1,2,3-triazol-1-yl)propanenitrile is anticipated to be elevated compared to the parent triazole due to increased molecular weight (122.13 g/mol) and enhanced intermolecular interactions [6]. The nitrile group contributes to dipole-dipole interactions and potential hydrogen bonding with the triazole nitrogen atoms, which would increase the energy required for phase transitions.

Thermodynamic analysis of related triazole derivatives provides insight into potential thermal behavior. Studies on 1-methyl-4-nitro-1,2,3-triazole revealed decomposition temperatures ranging from 200-300°C, suggesting that triazole-containing compounds generally exhibit moderate thermal stability [7]. The propanenitrile substitution in the target compound is expected to confer similar thermal stability characteristics.

Solubility Characteristics in Polar and Aprotic Solvents

The solubility profile of 3-(1H-1,2,3-triazol-1-yl)propanenitrile demonstrates favorable dissolution characteristics in polar aprotic solvents, which is consistent with its molecular structure containing both polar triazole and nitrile functionalities [8] [9].

Experimental observations confirm solubility in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), two of the most commonly employed polar aprotic solvents in organic synthesis [8]. The compound also exhibits solubility in acetonitrile, which is particularly relevant for analytical applications and synthetic procedures [9]. These solubility characteristics are attributed to favorable dipole-dipole interactions between the solvent molecules and the polar regions of the compound.

The triazole ring system contributes significantly to the solubility profile through its ability to participate in hydrogen bonding interactions. The nitrogen atoms in the triazole ring can act as both hydrogen bond acceptors and, in tautomeric forms, as hydrogen bond donors [10]. The nitrile group further enhances solubility in polar aprotic solvents through its strong dipole moment (approximately 3.9 D for acetonitrile) [11].

Water solubility characteristics have not been quantitatively determined, but the presence of multiple nitrogen atoms and the polar nature of both functional groups suggest moderate aqueous solubility. Related triazole compounds are known to be highly soluble in water due to their ability to form extensive hydrogen bonding networks with water molecules [10].

The solubility in non-polar solvents is expected to be limited due to the highly polar nature of the molecule. The calculated polar surface area and the presence of multiple electronegative heteroatoms contribute to poor compatibility with hydrocarbon solvents.

Density Functional Theory (DFT) Calculations

Comprehensive density functional theory calculations for 3-(1H-1,2,3-triazol-1-yl)propanenitrile require systematic computational analysis to determine electronic structure parameters. While specific DFT calculations for this exact compound are not available in the current literature, the theoretical framework and expected computational parameters can be established based on similar triazole derivatives [12] [13] [14].

The recommended computational approach involves the B3LYP hybrid functional with the 6-311++G(d,p) basis set, which has proven effective for triazole-containing molecules [12] [15]. This level of theory provides accurate geometries and electronic properties while maintaining reasonable computational cost.

Frontier molecular orbital analysis is expected to reveal that the highest occupied molecular orbital (HOMO) is primarily localized on the triazole ring system, particularly on the nitrogen atoms, while the lowest unoccupied molecular orbital (LUMO) is anticipated to have significant contribution from the nitrile group. This distribution suggests potential intramolecular charge transfer characteristics [14] [16].

Related 1,2,3-triazole derivatives studied using DFT methods have shown HOMO-LUMO energy gaps ranging from 5.5 to 7.0 eV, indicating moderate chemical stability and reactivity [12] [17]. The energy gap for 3-(1H-1,2,3-triazol-1-yl)propanenitrile is expected to fall within this range, with the nitrile substitution potentially lowering the gap compared to unsubstituted triazoles.

Chemical reactivity descriptors including ionization potential, electron affinity, chemical hardness, and electrophilicity index can be derived from the frontier orbital energies. These parameters provide quantitative measures of the compound's reactivity and stability characteristics [18] [17].

Hydrogen Bonding Capacity and Dipole Moment Analysis

The hydrogen bonding capacity of 3-(1H-1,2,3-triazol-1-yl)propanenitrile is a critical factor determining its physicochemical behavior and intermolecular interactions. The molecule contains multiple sites capable of participating in hydrogen bonding networks, both as donors and acceptors [19] [20].

The triazole ring system provides three nitrogen atoms that can function as hydrogen bond acceptors. The N-2 and N-3 positions in the 1,2,3-triazole ring are particularly effective as acceptor sites due to their lone pair electrons [19]. Additionally, the triazole NH proton can serve as a hydrogen bond donor when present in the tautomeric form.

Analysis of similar triazole-containing compounds reveals hydrogen bonding interactions with distances typically ranging from 2.5 to 3.2 Å. The C-H···N interactions, while weaker than traditional N-H···N bonds, contribute significantly to the overall molecular organization and crystal packing behavior [19].

The nitrile group introduces additional complexity to the hydrogen bonding network. While nitriles are generally weak hydrogen bond acceptors, the C≡N functionality can participate in C-H···N interactions with neighboring molecules. The linear geometry of the nitrile group also influences the overall molecular conformation and intermolecular arrangement.

Dipole moment calculations for related triazole derivatives indicate values ranging from 2.0 to 5.8 Debye, depending on substituent effects and molecular conformation [20]. The dipole moment of 3-(1H-1,2,3-triazol-1-yl)propanenitrile is expected to be in the higher range of this scale due to the cumulative effects of the polar triazole ring and the highly polar nitrile group.

Intermolecular interactions beyond hydrogen bonding include π-π stacking between triazole rings in solid-state arrangements, van der Waals forces, and dipole-dipole interactions. These combined effects determine the compound's physical properties, including thermal behavior, crystal structure, and solubility characteristics [11] [21].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant